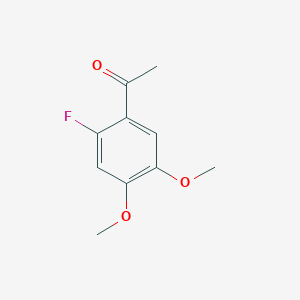1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone
CAS No.: 142265-69-8
Cat. No.: VC7289249
Molecular Formula: C10H11FO3
Molecular Weight: 198.193
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 142265-69-8 |
|---|---|
| Molecular Formula | C10H11FO3 |
| Molecular Weight | 198.193 |
| IUPAC Name | 1-(2-fluoro-4,5-dimethoxyphenyl)ethanone |
| Standard InChI | InChI=1S/C10H11FO3/c1-6(12)7-4-9(13-2)10(14-3)5-8(7)11/h4-5H,1-3H3 |
| Standard InChI Key | JRWQSKXAEUPVNJ-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=C(C=C1F)OC)OC |
Introduction
Structural and Molecular Characteristics
The molecular formula of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone is C₁₀H₁₁FO₃, with a molecular weight of 198.19 g/mol. Its IUPAC name, 1-(2-fluoro-4,5-dimethoxyphenyl)ethan-1-one, reflects the positioning of substituents: a fluorine atom at the 2-position and methoxy groups at the 4- and 5-positions of the phenyl ring, with an acetyl group (-COCH₃) at the 1-position. The canonical SMILES representation, CC(=O)C1=CC(=C(C=C1F)OC)OC, underscores its planar aromatic system and electronic distribution.
Electronic and Steric Effects
The fluoro substituent introduces strong electron-withdrawing effects via inductive mechanisms, while the methoxy groups exert electron-donating resonance effects. This interplay creates regions of varying electron density, influencing the compound’s reactivity in nucleophilic and electrophilic reactions. Steric hindrance from the methoxy groups at the 4- and 5-positions further modulates accessibility to the aromatic ring’s reactive sites.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A primary synthetic route involves the Hoesch condensation of orcinol (3,5-dihydroxytoluene) with methoxyacetonitrile under acidic conditions. This method leverages the reactivity of phenolic hydroxyl groups to form the acetylated product. Alternative approaches include Friedel-Crafts acylation of 2-fluoro-4,5-dimethoxybenzene using acetyl chloride in the presence of Lewis acids like AlCl₃.
Reaction Conditions
-
Temperature: 0–5°C (for Hoesch condensation to prevent side reactions).
-
Catalysts: ZnCl₂ or BF₃·Et₂O for Friedel-Crafts acylation.
-
Yield: ~60–75% after purification via column chromatography.
Industrial Manufacturing
Industrial protocols prioritize cost efficiency and scalability. While proprietary details are scarce, optimized batch processes likely employ continuous-flow reactors to enhance yield (≥85%) and reduce waste. Challenges include managing exothermic reactions and minimizing byproducts such as diacetylated derivatives.
Chemical Reactivity and Functionalization
Oxidation Reactions
The ethanone moiety undergoes oxidation to form carboxylic acids or α-keto derivatives. Common oxidizing agents include:
-
KMnO₄ in acidic media (yielding 2-fluoro-4,5-dimethoxybenzoic acid).
-
CrO₃ under controlled conditions.
Reduction Reactions
Reduction of the ketone group with NaBH₄ or LiAlH₄ produces 1-(2-fluoro-4,5-dimethoxyphenyl)ethanol, a secondary alcohol with potential chiral applications.
Substitution Reactions
The fluoro group participates in nucleophilic aromatic substitution (NAS) with amines or alkoxides, while the methoxy groups can undergo demethylation under strong acids (e.g., HBr/AcOH).
Example Reaction:
Comparative Analysis with Structural Analogs
| Compound | Substituents | Key Differences |
|---|---|---|
| 1-(3,4-Dimethoxyphenyl)ethanone | 3,4-OCH₃ | Reduced steric hindrance at 2-position |
| 1-(2,5-Dimethoxyphenyl)ethanone | 2,5-OCH₃ | Altered electronic distribution |
| 1-(2-Fluoro-3,4-dimethoxyphenyl)ethanone | 2-F, 3,4-OCH₃ | Increased polarity and solubility |
The 2-fluoro-4,5-dimethoxy configuration in the subject compound offers a balance of electronic modulation and steric effects, making it preferable for synthetic derivatization.
Industrial and Research Applications
Pharmaceutical Intermediates
This compound serves as a precursor in synthesizing β-blockers and antipsychotics, where fluorinated aromatics enhance blood-brain barrier permeability.
Material Science
Its rigid aromatic core is utilized in liquid crystal displays (LCDs) and organic semiconductors, where fluorine improves thermal stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume